Omadacycline hydrochloride

Overview

Description

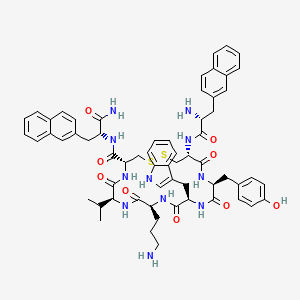

Omadacycline is a novel aminomethylcycline antibiotic and a semisynthetic derivative of the tetracycline class of antibacterial drugs . It is used to treat community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . It has demonstrated in vitro activity against resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin- and macrolide-resistant Streptococcus pneumoniae, vancomycin-resistant Enterococcus (VRE), and Clostridioides difficile .

Synthesis Analysis

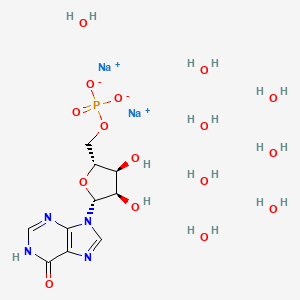

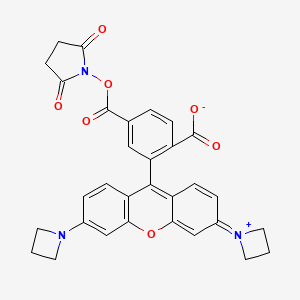

Omadacycline is a semisynthetic compound derived from minocycline . It has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .

Molecular Structure Analysis

Omadacycline, a derivative of minocycline, has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core .

Chemical Reactions Analysis

Omadacycline inhibits bacterial protein synthesis by binding the primary tetracycline binding site on the 30S subunit of the bacterial ribosome . It directly inhibits bacterial protein synthesis while sparing bacterial DNA, RNA, and peptidoglycan synthesis .

Physical And Chemical Properties Analysis

Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t ½) of 13.5-17.1 h, total clearance (CL T) of 8.8-10.6 L/h, and protein binding of 21.3% in healthy subjects . Oral bioavailability of omadacycline is estimated to be 34.5% .

Scientific Research Applications

Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs)

Omadacycline has been shown to be effective in treating complicated skin and soft tissue infections (cSSTIs) in adult patients . In a meta-analysis of randomized controlled trials, omadacycline was found to be as good as linezolid (LZD), a comparator drug, in terms of clinical efficacy and microbiological response . The study included patients with deep soft tissue infections, such as necrotizing infections, infected ulcers, infected burns, and severe abscesses .

Treatment of Community-Acquired Pneumonia

Omadacycline has been approved by the U.S. Food and Drug Administration for use in the treatment of community-acquired pneumonia . This indicates that it has been found to be effective in treating this type of infection.

Broad Spectrum Antibacterial Activity

Omadacycline is a semisynthetic compound, derived from minocycline, capable of evading widely distributed efflux and target protection antibacterial resistance mechanisms . This means it has demonstrated activity against a broad spectrum of bacteria, making it a valuable tool in the fight against bacterial infections.

Treatment of Infections Caused by Gram-Positive Bacteria

Omadacycline has been found to be effective in treating infections caused by Gram-positive bacteria . These include Staphylococcus aureus, the most common pathogen of cSSTIs, and methicillin-resistant Staphylococcus aureus (MRSA), which accounts for 46% of S. aureus isolates . Other Gram-positive bacteria include Streptococcus pyogenes, Enterococcus faecalis, etc .

Treatment of Monomicrobial or Polymicrobial Mixed Infection Populations

The study found no significant difference in the efficacy of omadacycline in treating subpopulations of monomicrobial or polymicrobial mixed infection populations . This suggests that omadacycline can be used to treat a variety of different types of infections.

Safety Profile

Omadacycline has a similar safety profile to LZD, the comparator drug . The mortality and adverse event rates were similar between omadacycline and LZD , suggesting that omadacycline is a safe option for treating cSSTIs in adult patients.

Safety And Hazards

Future Directions

Omadacycline is a promising antibiotic for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . It has demonstrated efficacy against a broad spectrum of pathogens including resistant isolates, which are increasing in prevalence and complexity . Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections .

properties

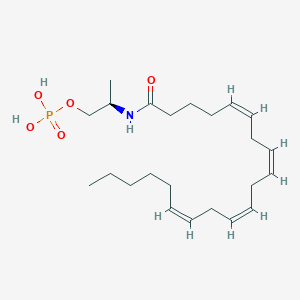

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPTUHUKKFUSNF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omadacycline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)